2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that features a combination of benzothiazole, piperidine, and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one typically involves multiple steps. One common route starts with the preparation of 4-chlorobenzo[d]thiazole, which is then reacted with piperidine derivatives to form the intermediate compound. This intermediate is subsequently coupled with chromenone derivatives under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its anti-inflammatory and antimicrobial effects. Molecular docking studies have shown that this compound can bind to protein receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4S/c23-15-5-3-7-19-20(15)24-22(30-19)28-13-8-10-25(11-9-13)21(27)18-12-16(26)14-4-1-2-6-17(14)29-18/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNGDKYNKUYNHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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